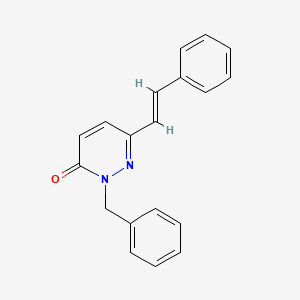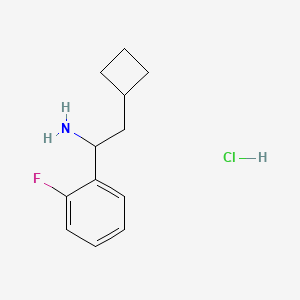
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide, also known as CPSP, is a chemical compound that has been synthesized for potential use in scientific research. CPSP belongs to the class of sulfonamide compounds, which have been studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes, such as carbonic anhydrase, through binding to the active site of the enzyme.
Biochemical and physiological effects:
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, which may have implications for the treatment of certain diseases, such as glaucoma and epilepsy. 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has also been shown to have anti-inflammatory and analgesic effects, which may have potential applications in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide in lab experiments is its potential to selectively inhibit certain enzymes, which may allow for more targeted studies of biological processes. However, one limitation of using 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide, including further studies on its mechanism of action and potential applications in the treatment of various diseases. Additionally, there may be potential for the development of new compounds based on the structure of 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide, which may have improved efficacy and safety profiles.
Métodos De Síntesis
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-phenoxyaniline, followed by the addition of propionyl chloride. The resulting product is then purified through column chromatography to obtain pure 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has been studied for its potential use in various scientific research applications, including as a tool to study the role of sulfonamide compounds in biological processes. 3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase, which are involved in various physiological processes.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO4S/c22-16-10-12-18(13-11-16)28(25,26)15-14-21(24)23-19-8-4-5-9-20(19)27-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFRNNXFATYFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)sulfonyl-N-(2-phenoxyphenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

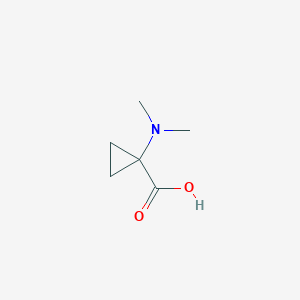
![4-[benzyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909504.png)

![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2909507.png)
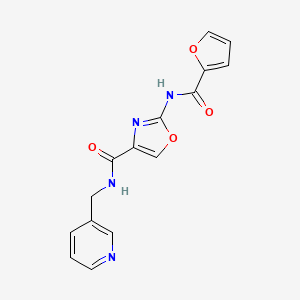
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B2909514.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2H-1,2,4-triazol-3-one](/img/structure/B2909515.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2909516.png)
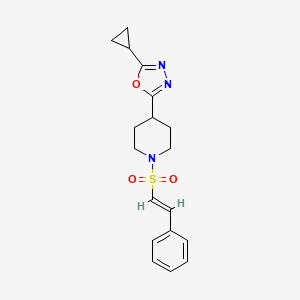

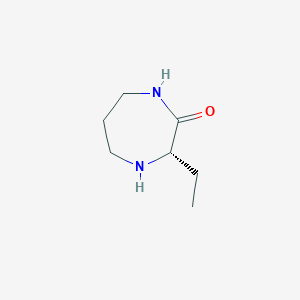
![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
